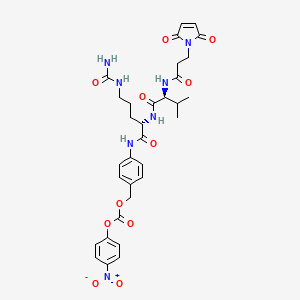

Mal-VC-PAB-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H37N7O11 |

|---|---|

Molecular Weight |

695.7 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C32H37N7O11/c1-19(2)28(37-25(40)15-17-38-26(41)13-14-27(38)42)30(44)36-24(4-3-16-34-31(33)45)29(43)35-21-7-5-20(6-8-21)18-49-32(46)50-23-11-9-22(10-12-23)39(47)48/h5-14,19,24,28H,3-4,15-18H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t24-,28-/m0/s1 |

InChI Key |

WZLBRPXGGXMQRU-CUBQBAPOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O |

Origin of Product |

United States |

Foundational & Exploratory

The Intricacies of Mal-VC-PAB-PNP Linker Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Mal-VC-PAB-PNP linker is a critical component in the design of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. Its sophisticated, multi-step cleavage mechanism ensures stability in systemic circulation and efficient payload liberation within the target cell's lysosomal compartment. This technical guide provides an in-depth exploration of the cleavage mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate processes involved.

Core Cleavage Mechanism: A Three-Act Play

The cleavage of the this compound linker is a sequential process orchestrated by the unique enzymatic and chemical environment within the lysosome. The mechanism can be dissected into three key events: enzymatic cleavage of the dipeptide, self-immolation of the spacer, and final payload release.

1. Enzymatic Recognition and Cleavage by Cathepsin B:

The process is initiated by the lysosomal cysteine protease, Cathepsin B, which is often upregulated in tumor cells.[1][2] This enzyme specifically recognizes and hydrolyzes the amide bond at the C-terminus of the citrulline residue within the valine-citrulline (VC) dipeptide sequence.[3][] This initial cleavage is the rate-limiting step and the primary determinant of the linker's targeted release profile. The Val-Cit dipeptide has been widely adopted due to its high plasma stability and efficient cleavage by lysosomal proteases.

2. Self-Immolative Cascade of the PAB Spacer:

Following the enzymatic cleavage of the VC dipeptide, the p-aminobenzyl alcohol (PAB) spacer is unmasked. This triggers a spontaneous and irreversible self-immolation process through a 1,6-elimination reaction. The newly exposed aniline nitrogen initiates an electronic cascade, leading to the fragmentation of the PAB spacer. This self-immolative characteristic is crucial as it ensures that the payload is released in its active form, independent of the residual linker fragments.

3. Payload Liberation:

The 1,6-elimination of the PAB spacer results in the formation of an unstable intermediate, p-aminobenzyl quinone methide, and the release of carbon dioxide. This process liberates the attached cytotoxic drug, which is often connected via a carbonate bond involving the p-nitrophenyl (PNP) group. The PNP moiety acts as a good leaving group, facilitating the final release of the active payload.

dot

References

The Gatekeeper of Potency: An In-depth Technical Guide to the Valine-Citrulline Dipeptide in ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The valine-citrulline (Val-Cit) dipeptide has become a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), serving as a critical component in the linker that connects a monoclonal antibody to a potent cytotoxic payload. Its success lies in a finely tuned balance between stability in systemic circulation and susceptibility to cleavage within the specific microenvironment of tumor cells. This technical guide provides a comprehensive examination of the Val-Cit dipeptide's role in ADC linkers, detailing its mechanism of action, key physicochemical properties, and the experimental protocols used for its evaluation. Quantitative data are presented to facilitate comparison, and diagrams generated using Graphviz are provided to illustrate key pathways and workflows, offering a thorough resource for professionals in the field of drug development.

Core Mechanism of Action: Selective Payload Release

The primary function of the Val-Cit linker is to ensure the potent cytotoxic payload remains securely attached to the antibody during circulation in the bloodstream, thereby preventing off-target toxicity.[1] The linker is engineered for selective cleavage by specific enzymes that are highly active within the lysosomes of cancer cells.[]

Upon binding of the ADC to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized through receptor-mediated endocytosis.[3] The complex is then trafficked to the lysosome, an organelle characterized by an acidic environment (pH 4.5-5.5) and a high concentration of proteases.[4]

Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B, a cysteine protease that is often overexpressed in various tumor types.[1] This enzymatic cleavage is the pivotal step that initiates the release of the cytotoxic drug.

References

An In-depth Technical Guide to the Mal-VC-PAB-PNP Linker in Antibody-Drug Conjugates

The Maleimide-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenyl Carbonate (Mal-VC-PAB-PNP) linker is a sophisticated, cleavable linker system integral to the design of modern Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker's role is paramount, as it must remain stable in systemic circulation and then efficiently release its payload upon internalization into the target cell. This guide provides a detailed examination of the this compound linker's structure, mechanism of action, and the experimental protocols used for its evaluation.

Core Structure and Component Functions

The this compound linker is a multi-component system where each part serves a distinct and critical function in the construction and action of the ADC.[1]

-

Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues within the antibody, to form a stable covalent bond.[2][3]

-

Valine-Citrulline (VC): This dipeptide sequence is designed as a substrate for specific lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cells.[3][4] While initially designed for Cathepsin B, studies have shown that other cathepsins (K, L, S) can also cleave the VC linker, and that Cathepsin B is not strictly required for ADC efficacy in some contexts.

-

p-Aminobenzyloxycarbonyl (PABC or PAB): This is a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction. This electronic cascade is irreversible and results in the release of the unmodified cytotoxic drug.

-

p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is a highly activated leaving group used during the synthesis of the ADC. It facilitates the attachment of the cytotoxic payload (which typically has a hydroxyl or amine group) to the PABC spacer, forming a carbonate or carbamate bond, respectively. The PNP group is not part of the final ADC that is administered.

Mechanism of Action: From Circulation to Payload Release

The function of the this compound linker is a sequential process that ensures the conditional and targeted release of the cytotoxic payload.

-

Systemic Circulation: The ADC circulates stably in the bloodstream, with the linker protecting the payload from premature release.

-

Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the citrulline and the PABC spacer.

-

Self-Immolation: The cleavage unmasks an amino group on the PABC spacer, initiating a rapid, spontaneous 1,6-electronic elimination. This cascade releases carbon dioxide and an unstable quinone methide intermediate.

-

Payload Liberation: The fragmentation of the PABC spacer results in the liberation of the unmodified, fully active cytotoxic drug inside the target cell, where it can then exert its therapeutic effect.

Quantitative Data Summary

The stability and cleavage kinetics of the linker are critical determinants of an ADC's therapeutic index. Below is a summary of comparative data for VC-based linkers.

Table 1: Comparative Stability of VC-PABC-Based Linkers in Plasma

| Linker Type | Species | Matrix | Half-Life (t½) | Key Findings | Reference |

| Val-Cit-PABC | Human | Plasma | >230 hours | Highly stable in human plasma. | |

| Val-Cit-PABC | Mouse | Plasma | ~80 hours | Significantly less stable due to cleavage by carboxylesterase 1c (Ces1c). | |

| Val-Cit-PABC | Rat | Plasma | Unstable | Susceptible to enzymatic cleavage, similar to mouse plasma. | |

| Val-Ala-PABC | Mouse | Serum | ~23 hours | Also shows instability in mouse models, though may be slightly improved over VC. | |

| Tandem-Cleavage | Mouse | Plasma | Improved | Addition of a blocking group (e.g., glucuronide) enhances stability. |

Note: Stability can be highly dependent on the conjugation site on the antibody and the specific payload used.

Table 2: Enzymatic Cleavage Data

| Linker Substrate | Enzyme | Parameter | Value | Notes | Reference |

| LysLys-AMC | Cathepsin B | kcat/KM | Higher than VC | Four LysLys-based linkers showed faster hydrolysis and higher selectivity for Cathepsin B. | |

| Val-Cit-AMC | Cathepsin B | kcat/KM | "Gold Standard" | Commonly used benchmark for cleavable linkers. | |

| cBu-Cit-Linker | Cathepsin B | Vmax/Km | Similar to VC | Showed greater dependence on Cathepsin B compared to the VC linker. |

AMC (7-amino-4-methylcoumarin) is a fluorescent reporter used to measure cleavage rates.

Experimental Protocols

Evaluating an ADC with a this compound linker involves a series of well-defined biochemical and cell-based assays.

This protocol is a generalized representation based on common chemical synthesis strategies.

-

Fmoc-VC-PABA Synthesis: Dissolve Fmoc-Val-Cit in a dichloromethane/methanol solvent mixture. Add 4-aminobenzyl alcohol and a coupling reagent like EEDQ. Stir the reaction at room temperature overnight. Purify the resulting Fmoc-VC-PABA solid.

-

Fmoc Deprotection: Dissolve the Fmoc-VC-PABA product in DMF and add a base such as piperidine or pyridine to remove the Fmoc protecting group, yielding H₂N-VC-PABA.

-

Maleimide Coupling: React the deprotected H₂N-VC-PABA with a maleimide-containing activated ester (e.g., Mc-OSu) in a suitable solvent like DMF to form the Mc-VC-PAB intermediate.

-

PNP Activation (if needed): The PAB alcohol can be activated by reacting it with p-nitrophenyl chloroformate to create the Mc-VC-PAB-PNP linker.

-

Payload Conjugation: React the Mc-VC-PAB-PNP linker with the cytotoxic drug (Payload-NH₂ or Payload-OH). The amine or hydroxyl group on the drug will displace the p-nitrophenyl group to form a stable carbamate or carbonate linkage. Purify the final Mc-VC-PAB-Payload product using chromatography.

-

Materials: ADC construct, Recombinant Human Cathepsin B, Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0), Quench Solution (e.g., Acetonitrile with an internal standard), 96-well plate.

-

Preparation: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS). Prepare the Cathepsin B enzyme solution in the assay buffer.

-

Reaction: In a 96-well plate, add the ADC solution to the assay buffer. Initiate the cleavage reaction by adding the Cathepsin B solution.

-

Incubation: Incubate the plate at 37°C. Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: Stop the reaction at each time point by adding the quench solution.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload versus the intact ADC. Calculate the cleavage rate and linker half-life under these conditions.

-

Cell Culture: Plate antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells.

-

Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors like MMAE).

-

Viability Measurement: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Plot the percentage of cell viability against the ADC concentration. Calculate the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.

-

Model Establishment: Implant human tumor cells (expressing the target antigen) subcutaneously into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize mice into treatment groups: Vehicle control, isotype control ADC, and one or more dose levels of the therapeutic ADC.

-

Dosing: Administer the ADCs intravenously (IV) according to the planned schedule (e.g., single dose or multiple doses).

-

Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice twice or thrice weekly as an indicator of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a set period. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Key Considerations and Limitations

The successful application of the VC-PAB linker system requires careful consideration of its biochemical properties.

-

Species-Specific Stability: A significant challenge in preclinical development is the instability of the VC linker in rodent plasma, which can lead to premature payload release and off-target toxicity, potentially providing misleading efficacy and safety data. This necessitates careful selection of animal models or the use of modified linkers with improved stability for preclinical evaluation.

-

Enzyme Specificity: While designed for Cathepsin B, the VC linker can be cleaved by multiple proteases. This broad susceptibility can be advantageous, ensuring payload release even if Cathepsin B expression is low, but it also raises questions about selectivity. Conversely, premature cleavage by extracellular enzymes like human neutrophil elastase has been linked to off-target toxicities such as myelosuppression.

Conclusion

The this compound linker represents a highly successful and clinically validated strategy for creating effective antibody-drug conjugates. Its design incorporates a stable antibody attachment method, a protease-sensitive trigger, and a self-immolative spacer to ensure controlled release of a cytotoxic payload within target cells. A thorough understanding of its mechanism, stability profile across different species, and the standardized protocols for its evaluation are essential for researchers and drug developers working to advance the next generation of targeted cancer therapies.

References

An In-depth Technical Guide to Cathepsin B Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cathepsin B cleavable linkers, a critical component in the design of effective and safe antibody-drug conjugates (ADCs). We will delve into the core principles of their mechanism of action, compare the widely used valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) dipeptide linkers, and provide detailed experimental protocols for their evaluation.

Introduction: The Pivotal Role of Linkers in ADCs

Antibody-drug conjugates are a powerful class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker, which connects the monoclonal antibody to the cytotoxic payload, is a crucial determinant of an ADC's success.[3][] An ideal linker must remain stable in systemic circulation to prevent premature drug release and then be efficiently cleaved to release the active payload within the target tumor cells.[5]

Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in various tumor cells compared to normal tissues. This differential expression provides a strategic advantage for targeted drug delivery. Linkers incorporating specific peptide sequences recognized and cleaved by Cathepsin B have become a cornerstone of modern ADC design.

Mechanism of Action: Targeted Payload Release

The therapeutic action of an ADC with a Cathepsin B cleavable linker is a multi-step process that ensures precise payload delivery.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic drug. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis and trafficked to the lysosome.

-

Lysosomal Cleavage: The acidic environment of the lysosome and the high concentration of proteases, particularly Cathepsin B, facilitate the enzymatic cleavage of the dipeptide linker.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide often triggers a cascade of electronic events within a self-immolative spacer, such as p-aminobenzylcarbamate (PABC). This "self-immolation" ensures the release of the payload in its unmodified, fully active form.

-

Cytotoxic Effect: The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule polymerization or damaging DNA.

A key advantage of this mechanism is the potential for a "bystander effect." If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.

Core Components: A Closer Look at Val-Cit and Val-Ala Linkers

The most widely utilized Cathepsin B cleavable linkers are based on the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are designed for selective cleavage within the lysosomal compartment.

The Val-Cit Linker

The Val-Cit linker is considered a gold standard in the field, used in several approved and clinical-stage ADCs. The citrulline residue is a key component, as it is recognized by Cathepsin B, leading to efficient cleavage. The Val-Cit dipeptide is typically coupled with a PABC self-immolative spacer to ensure the release of an unmodified payload.

The Val-Ala Linker

The Val-Ala linker is an alternative to Val-Cit and offers certain advantages. It is also cleaved by Cathepsin B and can be used in ADC development. A key benefit of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit, which can reduce the tendency for ADC aggregation, especially with lipophilic payloads. This allows for the potential to achieve a higher drug-to-antibody ratio (DAR).

Data Presentation: Quantitative Comparison of Val-Cit and Val-Ala Linkers

The selection between Val-Cit and Val-Ala linkers often involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the final ADC. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Stability of Cathepsin B Cleavable Linkers

| Linker Type | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |

| Val-Cit | High (Half-life > 230 days reported for one ADC) | Lower stability due to susceptibility to carboxylesterase Ces1c | Instability in mouse plasma can complicate preclinical evaluation. |

| Val-Ala | High | Generally more stable than Val-Cit | Favorable for preclinical studies in murine models. |

Table 2: Cleavage Kinetics and Efficacy

| Linker Type | Cathepsin B Cleavage Rate | In Vitro Cytotoxicity (IC₅₀) | In Vivo Efficacy |

| Val-Cit | Generally faster than Val-Ala | Potent, with IC₅₀ values often in the low nanomolar range. | Effective, but can be limited by instability in mouse models. |

| Val-Ala | Efficient, though may be slower than Val-Cit | Similar potency to Val-Cit in many cell lines. | Can show improved efficacy in mouse models due to better stability. |

Table 3: Physicochemical Properties

| Linker Type | Hydrophobicity | Tendency for Aggregation | Achievable Drug-to-Antibody Ratio (DAR) |

| Val-Cit | Higher | Can be a concern, especially with hydrophobic payloads. | Typically lower to moderate. |

| Val-Ala | Lower | Reduced aggregation compared to Val-Cit. | Can achieve higher DARs. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Cathepsin B cleavable linkers for ADCs.

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of a peptide linker to cleavage by Cathepsin B, often using a fluorometric method.

Materials:

-

Recombinant human Cathepsin B

-

Peptide linker substrate conjugated to a fluorophore (e.g., AMC) and a quencher

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0-6.0, containing DTT)

-

Activation Buffer (Assay buffer with a higher concentration of a reducing agent like DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Dilute recombinant Cathepsin B to a working concentration (e.g., 10-50 nM) in Activation Buffer and incubate for a specified time at room temperature.

-

Substrate Preparation: Prepare a stock solution of the peptide linker substrate in a suitable solvent like DMSO and then dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.

-

Assay Setup: To the wells of a 96-well plate, add the activated Cathepsin B solution. To initiate the reaction, add the peptide linker substrate solution. Include appropriate controls: a blank (substrate and buffer only) and an enzyme-only control.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Data Analysis: Subtract the background fluorescence of the blank from all readings. The increase in fluorescence over time is proportional to the rate of substrate cleavage.

In Vitro Cytotoxicity Assay (MTT/XTT)

These colorimetric assays are used to assess the potency of an ADC in killing cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

Antibody-drug conjugate (ADC)

-

Control articles (unconjugated antibody, free cytotoxic payload)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Add the solutions to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

-

Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

For XTT assay: Add the XTT reagent (and electron coupling agent) to each well and incubate for 2-4 hours at 37°C.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value.

Plasma Stability Assay

This assay assesses the stability of the ADC and the linker in plasma to predict its behavior in circulation.

Materials:

-

Antibody-drug conjugate (ADC)

-

Human and/or mouse plasma

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Analytical method for ADC quantification (e.g., LC-MS, ELISA)

Procedure:

-

Incubation: Incubate the ADC in plasma at 37°C.

-

Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

-

Sample Preparation: Process the samples to separate the ADC from plasma proteins. This may involve affinity capture or other purification methods.

-

Quantification: Analyze the samples using a validated method like LC-MS or ELISA to determine the concentration of the intact ADC and/or the amount of released payload.

-

Data Analysis: Plot the concentration of the intact ADC over time to determine its stability profile and calculate its half-life in plasma.

Logical Relationships in Linker Design

The choice of a Cathepsin B cleavable linker is a multifactorial decision that impacts the overall performance of an ADC. The following diagram illustrates the key relationships between linker properties and ADC characteristics.

Conclusion

Cathepsin B cleavable linkers, particularly the Val-Cit and Val-Ala dipeptides, are integral to the design of successful antibody-drug conjugates. The choice between these linkers depends on a careful consideration of the payload's properties, the desired pharmacokinetic profile, and the preclinical models used for evaluation. A thorough understanding of their mechanism of action, coupled with robust experimental validation, is essential for the development of next-generation ADCs with an improved therapeutic window. While Val-Cit has a longer history of use, Val-Ala presents a valuable alternative, especially for payloads prone to aggregation. The continued refinement of these and other cleavable linker technologies will undoubtedly lead to safer and more effective cancer therapies.

References

The Lynchpin of Targeted Therapy: A Technical Guide to the P-aminobenzyl Self-Immolative Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an improved therapeutic window. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that bridges the monoclonal antibody (mAb) to the potent cytotoxic payload.[1] Among the various linker technologies, the p-aminobenzyl (PAB) self-immolative spacer has emerged as a cornerstone, integral to the design of numerous clinically approved and investigational ADCs.[2] This technical guide provides an in-depth exploration of the PAB spacer, detailing its mechanism of action, presenting key quantitative data, outlining essential experimental protocols, and visualizing the intricate processes involved.

Core Concept: The Self-Immolative Mechanism

The PAB spacer is a critical component of many cleavable linker systems, most notably in conjunction with an enzyme-labile trigger such as the dipeptide valine-citrulline (Val-Cit).[3] Its function is to ensure the efficient and traceless release of the payload in its native, unmodified form within the target cancer cell.[4] This process is predicated on a 1,6-elimination reaction, an electronic cascade that is initiated upon the cleavage of a promoiety.[2]

The sequence of events is as follows:

-

ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle rich in proteolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, enzymes such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the dipeptide trigger (e.g., Val-Cit).

-

Self-Immolation Cascade: The cleavage of the dipeptide unmasks the aniline nitrogen of the PAB spacer. This initiates a rapid and spontaneous 1,6-electronic cascade.

-

Payload Release: The 1,6-elimination results in the fragmentation of the PAB spacer, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.

This self-immolative process is crucial as it ensures that the released drug is fully active and can exert its cytotoxic effect. Any residual linker fragment attached to the payload could impede its pharmacological activity.

Data Presentation: Quantitative Comparison of Linker Performance

The choice of linker significantly impacts the stability, efficacy, and safety of an ADC. The following tables summarize key quantitative data comparing PAB-containing linkers with other linker technologies.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| Linker Type | ADC | Cell Line | IC50 (pmol/L) | Reference |

| Val-Cit-PAB | Trastuzumab-MMAE | HER2+ | 14.3 | |

| Val-Ala-PAB | Trastuzumab-MMAE | HER2+ | 92 | |

| Non-cleavable | Trastuzumab-MMAE | HER2+ | 609 | |

| β-galactosidase-cleavable | Trastuzumab-MMAE | HER2+ | 8.8 | |

| Sulfatase-cleavable | Her2-ADC | HER2+ | 61 and 111 |

Table 2: Plasma Stability of ADCs with Different Linkers

| Linker Type | ADC | Species | Stability Metric | Reference |

| Val-Cit-PAB | cAC10-MMAE | Mouse | t½ ≈ 144 hours (6.0 days) | |

| Val-Cit-PAB | cAC10-MMAE | Cynomolgus Monkey | t½ ≈ 230 hours (9.6 days) | |

| Val-Cit | Generic ADC | Mouse | Hydrolyzed within 1 hour | |

| Val-Ala | Generic ADC | Mouse | Hydrolyzed within 1 hour | |

| Sulfatase-cleavable | Generic ADC | Mouse | > 7 days | |

| Silyl ether-based (acid-cleavable) | MMAE conjugate | Human | t½ > 7 days | |

| Hydrazone (acid-cleavable) | Generic ADC | Human | t½ ≈ 2 days | |

| Carbonate (acid-cleavable) | Generic ADC | Human | t½ ≈ 36 hours |

Experimental Protocols

Detailed and robust experimental protocols are essential for the evaluation of ADCs. The following sections provide methodologies for key assays.

Synthesis of a Val-Cit-PAB Linker Precursor (MC-Val-Cit-PAB-PNP)

This protocol outlines the synthesis of a common linker precursor, Maleimido-caproyl-Val-Cit-PAB-p-nitrophenyl carbonate, which can be subsequently conjugated to a payload.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

-

Dissolve Fmoc-Val-Cit (1.0 equivalent) and p-aminobenzyl alcohol (2.0 equivalents) in a 2:1 mixture of dichloromethane and methanol.

-

Add 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ, 2.0 equivalents) to the reaction mixture.

-

Stir the solution at room temperature in the dark overnight.

-

Concentrate the solvent and wash the residue with diisopropyl ether to obtain the solid product.

Step 2: Fmoc Deprotection

-

Dissolve the Fmoc-protected intermediate in a solution of 20% piperidine in DMF.

-

Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF. The crude product can be used directly in the next step.

Step 3: Coupling with Maleimidocaproic Acid

-

Dissolve the deprotected Val-Cit-PAB-OH and 6-maleimidohexanoic acid N-succinimidyl ester (Mc-OSu) in DMF.

-

Stir the reaction at room temperature until completion.

-

Purify the product, Mc-Val-Cit-PAB-OH, by chromatography.

Step 4: Activation with p-Nitrophenyl Chloroformate

-

Dissolve Mc-Val-Cit-PAB-OH in an anhydrous solvent such as DMF or DCM.

-

Add pyridine or another suitable base.

-

Cool the solution to 0°C and add p-nitrophenyl chloroformate.

-

Stir the reaction at 0°C and then allow it to warm to room temperature.

-

Purify the final product, MC-Val-Cit-PAB-PNP, by silica gel chromatography.

Cathepsin B Cleavage Assay

This assay assesses the susceptibility of the linker to enzymatic cleavage, simulating the lysosomal environment.

Materials:

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, pH 5.0, 2 mM DTT

-

Fluorogenic substrate (e.g., Z-Arg-Arg-AMC) or the ADC of interest

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Prepare a stock solution of Cathepsin B and activate it in an activation buffer (e.g., sodium acetate buffer with DTT and EDTA) for 15 minutes at room temperature.

-

Substrate Preparation: Prepare a stock solution of the ADC or fluorogenic substrate in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add the activated Cathepsin B solution.

-

Initiate Reaction: Add the substrate solution to the wells containing the enzyme. Include appropriate controls (enzyme only, substrate only, and an inhibited enzyme control).

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 348 nm excitation and 440 nm emission for AMC release).

-

Data Analysis: Determine the rate of cleavage from the linear portion of the fluorescence versus time plot.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

ADC, unconjugated antibody, and free payload

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed both Ag+ and Ag- cells in 96-well plates at a predetermined optimal density and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Treat the cells with the different concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

ADC Characterization by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC.

Materials:

-

HPLC system with a HIC column

-

Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in phosphate buffer, pH 7)

-

Mobile Phase B: Low salt buffer (e.g., phosphate buffer, pH 7, with a small percentage of isopropanol)

-

ADC sample

Procedure:

-

Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in a compatible buffer like PBS.

-

HPLC Method:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a gradient of increasing Mobile Phase B.

-

-

Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: The different drug-loaded species of the ADC will separate based on their hydrophobicity, with higher DAR species eluting later. The average DAR can be calculated from the peak areas of the different species.

Conclusion

The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC design, enabling the controlled and efficient release of cytotoxic payloads within target cancer cells. Its predictable 1,6-elimination mechanism has been instrumental in the success of numerous ADCs. A thorough understanding of its function, coupled with rigorous experimental validation of linker stability and cleavage kinetics, is paramount for the development of safe and effective next-generation targeted cancer therapies. The protocols and data presented in this guide provide a framework for researchers and drug developers to advance their ADC programs with a solid foundation in the principles of self-immolative linker chemistry.

References

A Technical Guide to p-Nitrophenyl (PNP) Activated Carbonates for Drug Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of p-nitrophenyl (PNP) activated carbonates in drug conjugation chemistry. This methodology is a cornerstone in the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs), offering a robust and versatile approach to linking therapeutic payloads to biomolecules. This document details the underlying chemistry, experimental protocols, and data-driven insights to empower researchers in this field.

Core Principles of PNP-Activated Carbonate Chemistry

p-Nitrophenyl (PNP) activated carbonates are highly reactive intermediates used to form stable carbamate (urethane) linkages with primary and secondary amines. The electron-withdrawing nature of the p-nitrophenyl group makes it an excellent leaving group, facilitating the nucleophilic attack by an amine on the carbonyl carbon. This reaction is efficient and proceeds under mild conditions, which is crucial for maintaining the integrity of sensitive biomolecules like antibodies.

The general reaction mechanism involves the nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the PNP-activated carbonate. This forms a tetrahedral intermediate which then collapses, releasing the p-nitrophenolate anion and forming a stable carbamate bond between the drug-linker and the biomolecule.

Quantitative Performance Data

The selection of a conjugation chemistry is often guided by its efficiency, stability, and the resulting product characteristics. The following tables summarize key quantitative data associated with PNP-activated carbonate chemistry, providing a basis for comparison with other common bioconjugation methods.

| Parameter | Value/Range | Conditions | Notes |

| Reaction pH | 7.0 - 9.0 | Aqueous buffers | Optimal reactivity is generally observed in the slightly basic range (pH 8.0-8.5) where primary amines are deprotonated and more nucleophilic. However, higher pH also increases the rate of hydrolysis of the PNP-carbonate. |

| Reaction Time | 1 - 4 hours | Room Temperature | Reaction times can be influenced by the specific reactants, their concentrations, and the pH of the reaction buffer. |

| Stability (Hydrolysis) | Half-life decreases with increasing pH | Aqueous buffers | PNP-activated carbonates are susceptible to hydrolysis, which competes with the desired amine reaction. This is more pronounced at pH values above 8.5. |

| Linkage Stability | High | Physiological conditions | The resulting carbamate linkage is highly stable under physiological conditions, minimizing premature drug release. |

Table 1: General Reaction Parameters for PNP-Activated Carbonate Conjugation

| Analytical Method | Principle | Information Obtained |

| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates molecules based on hydrophobicity. The addition of a drug payload increases the hydrophobicity of the antibody. | Drug-to-Antibody Ratio (DAR) distribution and average DAR.[1][2][3][4][5] |

| Size-Exclusion Chromatography (SEC)-HPLC | Separates molecules based on size. | Detection of aggregation or fragmentation of the antibody-drug conjugate. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Precise mass of the conjugate, allowing for confirmation of drug loading and calculation of average DAR. |

| UV/Vis Spectroscopy | Measures the absorbance of light at specific wavelengths. | Can be used to estimate the average DAR by measuring the absorbance of the antibody and the drug at their respective maximum absorbance wavelengths. |

Table 2: Common Analytical Techniques for Characterizing ADCs from PNP-Carbonate Conjugation

Experimental Protocols

Detailed and reproducible protocols are critical for the successful synthesis and purification of drug conjugates. The following sections provide step-by-step methodologies for key experimental procedures.

Protocol for Activation of a Hydroxyl-Containing Drug/Linker with p-Nitrophenyl Chloroformate

This protocol describes the creation of a PNP-activated carbonate on a molecule containing a hydroxyl group.

Materials:

-

Hydroxyl-containing drug or linker molecule

-

p-Nitrophenyl chloroformate (NPC)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous pyridine or other non-nucleophilic base (e.g., triethylamine)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing drug or linker in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine to the solution (typically 1.1 to 1.5 molar equivalents relative to the hydroxyl groups).

-

In a separate flask, dissolve p-nitrophenyl chloroformate (1.1 to 1.5 molar equivalents) in anhydrous DCM.

-

Add the p-nitrophenyl chloroformate solution dropwise to the cooled solution of the drug/linker and base.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

-

Perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting PNP-activated carbonate by flash column chromatography on silica gel.

Protocol for Conjugation of a PNP-Activated Drug to an Antibody

This protocol outlines the conjugation of a pre-activated drug-linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4

-

PNP-activated drug-linker

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5)

-

Quenching solution (e.g., 1 M glycine or Tris buffer)

-

Size-exclusion chromatography (SEC) column for buffer exchange and purification (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4 using an SEC column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

-

Reaction Setup: Transfer the antibody solution to a reaction vessel and adjust the pH to 8.0-8.5 by adding a calculated amount of a basic buffer like sodium bicarbonate.

-

Drug-Linker Preparation: Immediately before use, dissolve the PNP-activated drug-linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add the desired molar excess of the PNP-activated drug-linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize antibody denaturation.

-

Incubate the reaction at room temperature or 4°C with gentle mixing for 1-4 hours. The optimal time and temperature should be determined empirically.

-

Quenching: Add a molar excess of a quenching reagent (e.g., glycine or Tris) to react with any remaining active ester groups. Incubate for an additional 30 minutes.

-

Purification: Purify the resulting antibody-drug conjugate to remove unconjugated drug-linker and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol for ADC Purification and Characterization

Purification by Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different drug-to-antibody ratios (DARs).

Materials:

-

HIC column (e.g., Butyl or Phenyl)

-

HIC Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

-

HIC Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0

-

HPLC system

Procedure:

-

Equilibrate the HIC column with a mixture of Mobile Phase A and B.

-

Dilute the ADC sample with a high salt buffer to promote binding to the column.

-

Inject the sample onto the column.

-

Elute the different ADC species by applying a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm. Different peaks correspond to species with different DARs (higher DAR species are more hydrophobic and elute later).

Characterization to Determine Drug-to-Antibody Ratio (DAR): The average DAR is a critical quality attribute of an ADC.

By HIC-HPLC:

-

Run the purified ADC on an analytical HIC column as described above.

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

By UV/Vis Spectroscopy:

-

Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the drug at 280 nm (ε_Drug,280_) and the drug at its maximum absorbance wavelength (ε_Drug,λmax_).

-

Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the drug's λ_max_ (A_λmax_).

-

Calculate the average DAR using the following equations:

-

Concentration of Antibody (C_Ab_) = (A_280_ - (A_λmax_ × (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab,280_

-

Concentration of Drug (C_Drug_) = A_λmax_ / ε_Drug,λmax_

-

Average DAR = C_Drug_ / C_Ab_

-

Visualizations: Mechanisms and Workflows

Visual representations are essential for understanding complex biochemical processes. The following diagrams, rendered in Graphviz DOT language, illustrate the key chemical transformations and workflows.

Caption: Reaction of a PNP-activated drug-linker with an antibody's amine group.

References

- 1. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mal-VC-PAB-PNP Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Maleimide-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl (Mal-VC-PAB-PNP) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). We will delve into the structure and function of each component, the mechanism of action for payload release, and detailed experimental protocols for synthesis, conjugation, and characterization.

Core Components and Their Functions

The this compound linker is a sophisticated chemical entity designed for the targeted and controlled release of cytotoxic payloads. It is comprised of four key functional units, each with a specific role in the overall performance of the ADC.

| Component | Chemical Name | Function |

| Mal | Maleimide | Provides a reactive handle for covalent conjugation to the antibody, typically through the thiol groups of cysteine residues. |

| VC | Valine-Citrulline | A dipeptide sequence that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2] This enzymatic cleavage is the primary mechanism for targeted payload release. |

| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer. Following the cleavage of the VC dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached payload in its active form.[3][4] |

| PNP | p-Nitrophenyl Carbonate | An activated carbonate that serves as a good leaving group, facilitating the covalent attachment of the cytotoxic payload, which typically possesses a reactive amine or hydroxyl group. |

Mechanism of Action: From Systemic Circulation to Payload Release

The elegant design of the this compound linker ensures that the potent cytotoxic drug remains inactive and securely attached to the antibody while in systemic circulation, minimizing off-target toxicity.[5] Upon reaching the target tumor cell, a cascade of events leads to the precise release of the payload.

Quantitative Data on Linker Performance

The performance of an ADC is critically dependent on the properties of its linker. Below are tables summarizing key quantitative parameters for VC-based linkers.

Table 1: Comparative Enzymatic Cleavage of Peptide Linkers by Cathepsin B

| Linker Sequence | Relative Cleavage Rate (vs. Val-Cit) | Reference |

| Val-Cit (VC) | 1.0 | |

| Val-Ala (VA) | ~0.5 | |

| Phe-Lys (FK) | ~30 |

Note: Data is representative and compiled from multiple sources. Actual rates can vary based on the full linker-payload structure and experimental conditions.

Table 2: In Vitro Stability of VC-PAB Linkers in Plasma

| Species | Plasma Stability (t½) | Key Enzyme | Reference |

| Human | > 144 hours | Low carboxylesterase activity | |

| Mouse | < 24 hours | Carboxylesterase 1c (Ces1c) |

This highlights a critical consideration for preclinical studies, as the instability in mouse plasma can lead to premature drug release and may not be representative of human pharmacokinetics.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful development of ADCs. The following sections outline key experimental procedures.

Synthesis of the this compound Linker

The synthesis is a multi-step process involving standard peptide coupling and protection/deprotection chemistry.

A detailed, step-by-step synthesis protocol can be found in the supplementary materials of various research articles. Key steps generally involve:

-

Coupling: The maleimide moiety is introduced, often as maleimidohexanoic acid, to the N-terminus of the Val-Citrulline dipeptide.

-

Deprotection: The Fmoc protecting group on the valine is removed.

-

Activation: The p-aminobenzyl alcohol is activated with p-nitrophenyl chloroformate to form the reactive carbonate.

Characterization: The final product and intermediates should be characterized by ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry to confirm identity and purity.

Conjugation to Antibody and Payload

The conjugation process involves two main stages: attachment of the payload to the linker and then conjugation of the drug-linker to the antibody.

References

- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

The Hydrophobicity of Mal-VC-PAB-PNP: A Core Challenge in ADC Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Maleimide-Val-Cit-PAB-PNP (Mal-VC-PAB-PNP) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells. However, the inherent hydrophobicity of this linker system presents significant challenges that can impact the efficacy, safety, and manufacturability of ADCs. This technical guide provides a comprehensive overview of the hydrophobicity of this compound, its implications for ADC development, and strategies to mitigate its undesirable effects.

Understanding the this compound Linker

The this compound linker is a sophisticated chemical entity composed of four key functional units:

-

Maleimide (Mal): A reactive group that forms a stable covalent bond with thiol groups on cysteine residues of a monoclonal antibody (mAb).

-

Valine-Citrulline (VC): A dipeptide motif that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously releases the attached payload.

-

p-Nitrophenyl (PNP): A carbonate group that serves as a convenient attachment point for the cytotoxic drug and is a good leaving group during the drug conjugation process.

The sequential action of these components ensures that the cytotoxic payload remains attached to the antibody in systemic circulation and is efficiently released only after internalization into the target cancer cell.

The Challenge of Hydrophobicity

For a closely related and widely used linker-drug conjugate, MC-VC-PAB-MMAE, the calculated AlogP value is reported to be 4.79, indicating a high degree of hydrophobicity[1]. Given the structural similarities, it is highly probable that the this compound linker itself possesses a comparable level of hydrophobicity.

This inherent hydrophobicity has several critical implications for the development and performance of ADCs:

-

Aggregation: Hydrophobic interactions between ADC molecules can lead to the formation of soluble or insoluble aggregates. Aggregation is a major concern as it can reduce the therapeutic efficacy of the ADC, alter its pharmacokinetic profile, and potentially induce an immunogenic response.

-

Accelerated Clearance: Hydrophobic ADCs are more prone to non-specific uptake by the reticuloendothelial system (RES), leading to their rapid clearance from systemic circulation. This reduces the amount of ADC that reaches the tumor site, thereby diminishing its anti-cancer activity.

-

Reduced Therapeutic Index: The combination of decreased efficacy due to aggregation and rapid clearance, along with potential off-target toxicities, can result in a narrower therapeutic window for the ADC.

-

Manufacturing and Formulation Challenges: The poor aqueous solubility of hydrophobic ADCs can complicate the manufacturing process, requiring the use of organic co-solvents and specialized formulation strategies to maintain stability and prevent precipitation.

Quantitative Data on Hydrophobicity

To illustrate the impact of hydrophobicity, the following table summarizes qualitative and calculated data for the standard VC-PAB linker and its more hydrophilic, PEGylated derivatives.

| Linker Type | Calculated logP* | Expected Aqueous Solubility | Impact on ADC Aggregation |

| Standard VC-Pab | High | Low | High propensity for aggregation |

| PEG4-VC-Pab | Lower | Improved | Reduced propensity for aggregation |

| PEG8-VC-Pab | Lowest | Further Improved | Significantly reduced propensity for aggregation |

Note: Specific calculated logP values for these linkers are not consistently reported across public databases and can vary depending on the algorithm used. The qualitative descriptors are based on the established principle that PEGylation increases hydrophilicity.

Mitigating Hydrophobicity: The Role of PEGylation

A widely adopted strategy to overcome the challenges associated with the hydrophobicity of the this compound linker is the incorporation of hydrophilic spacers, most commonly polyethylene glycol (PEG) chains. PEGylation involves chemically attaching PEG chains to the linker, which effectively masks its hydrophobic core and increases the overall hydrophilicity of the ADC.

The benefits of PEGylation include:

-

Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG enhances the aqueous solubility of the ADC and sterically hinders the hydrophobic interactions that lead to aggregation.

-

Prolonged Circulation Half-Life: By reducing non-specific uptake and clearance, PEGylation can significantly extend the systemic circulation time of the ADC, allowing for greater tumor accumulation.

-

Enhanced Therapeutic Index: The improved pharmacokinetic profile and reduced aggregation can lead to a wider therapeutic window and a better overall safety and efficacy profile.

Various PEGylated versions of the VC-PAB-PNP linker are commercially available, such as Mal-Amide-PEG4-Val-Cit-PAB-PNP and Mal-amide-PEG8-Val-Cit-PAB-PNP, offering different lengths of the PEG spacer to fine-tune the hydrophilicity of the resulting ADC.

Experimental Protocols

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common and reliable method to experimentally assess the hydrophobicity of a compound like this compound is through RP-HPLC. The retention time of the compound on a nonpolar stationary phase is directly related to its hydrophobicity.

Objective: To determine the relative hydrophobicity of this compound and its PEGylated analogues by measuring their retention times using a gradient RP-HPLC method.

Materials:

-

Analytical HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Samples: this compound, Mal-PEG4-VC-PAB-PNP, Mal-PEG8-VC-PAB-PNP dissolved in a suitable solvent (e.g., DMSO)

Method:

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject 10-20 µL of the sample solution onto the column.

-

Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Hold and Re-equilibration: Hold at 95% Mobile Phase B for 5 minutes, then return to initial conditions (5% Mobile Phase B) and re-equilibrate for 10 minutes before the next injection.

-

Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm or a wavelength where the p-nitrophenyl group absorbs).

-

Analysis: Record the retention time for each compound. A longer retention time indicates greater hydrophobicity.

Visualizing Key Processes

ADC Mechanism of Action

The following diagram illustrates the stepwise process of an ADC targeting a cancer cell, internalizing, and releasing its cytotoxic payload following cleavage of the VC-linker by Cathepsin B.

Caption: Workflow of ADC binding, internalization, and payload release leading to apoptosis.

Experimental Workflow for Hydrophobicity Assessment

The diagram below outlines the key steps in determining the relative hydrophobicity of ADC linkers using RP-HPLC.

Caption: Experimental workflow for determining linker hydrophobicity via RP-HPLC.

Conclusion

The hydrophobicity of the this compound linker is a critical parameter that profoundly influences the developability and clinical performance of ADCs. While this linker offers the advantage of specific, enzyme-cleavable drug release, its inherent lipophilicity can lead to significant challenges, including aggregation, rapid clearance, and a narrowed therapeutic window. Strategies such as PEGylation have proven effective in mitigating these issues by enhancing the hydrophilicity of the ADC construct. A thorough understanding and experimental characterization of linker hydrophobicity are therefore essential for the rational design and successful development of next-generation antibody-drug conjugates.

References

Intracellular Release Mechanism of Payloads from VC-PAB Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular release mechanism of cytotoxic payloads from antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline (VC) dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer. This linker system is a cornerstone of modern ADC design, enabling targeted drug delivery and controlled payload release within cancer cells. This guide details the enzymatic cleavage, self-immolative cascade, relevant signaling pathways, quantitative data, and key experimental protocols.

The VC-PAB Linker: A Platform for Conditional Payload Release

The VC-PAB linker is engineered for stability in systemic circulation and susceptibility to cleavage within the specific microenvironment of tumor cell lysosomes.[1] This conditional release is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.[2] The linker's design incorporates three key components:

-

Valine-Citrulline (VC) Dipeptide: This dipeptide sequence serves as the recognition site for specific lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[3]

-

p-Aminobenzyloxycarbonyl (PABC) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic payload. Following enzymatic cleavage of the VC linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified payload.

-

Payload: A potent cytotoxic agent designed to induce apoptosis or cell death upon release.

The Intracellular Journey and Release Cascade

The release of the payload from a VC-PAB-linked ADC is a multi-step process initiated by the binding of the ADC to its target antigen on the surface of a cancer cell.

ADC Internalization and Lysosomal Trafficking

The process begins with the ADC binding to a specific antigen on the tumor cell surface, which triggers receptor-mediated endocytosis.[4] The ADC-antigen complex is then internalized into an endosome. The endosome matures into a late endosome and subsequently fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are crucial for the subsequent payload release.[5]

References

- 1. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]

Methodological & Application

Application Notes and Protocols for Mal-VC-PAB-PNP Synthesis and ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The Maleimide-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate (Mal-VC-PAB-PNP) linker is a state-of-the-art, cleavable linker system widely employed in ADC development.

This document provides detailed application notes and protocols for the synthesis of the this compound linker and its subsequent conjugation to a cytotoxic payload and a monoclonal antibody for the development of ADCs.

Linker Characteristics and Mechanism of Action

The this compound linker is a multi-component system designed for controlled drug release within the target cancer cell. Its key features include:

-

Maleimide (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.

-

Valine-Citrulline (VC): A dipeptide motif that is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[] This enzymatic cleavage ensures targeted payload release within the intracellular environment of the cancer cell.[]

-

p-Aminobenzyl Alcohol (PAB) self-immolative spacer: Following the enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination, leading to the release of the unmodified, active form of the cytotoxic payload.

-

p-Nitrophenyl (PNP) Carbonate: A highly reactive group that facilitates the efficient conjugation of the linker to amine-containing cytotoxic payloads.[2]

The mechanism of action of an ADC utilizing the Mal-VC-PAB linker is a sequential process that ensures targeted cytotoxicity while minimizing off-target effects.

Synthesis of this compound Linker

The synthesis of the this compound linker is a multi-step process that involves the sequential assembly of its components. The following protocol is a comprehensive guide based on established methodologies for similar linkers.[3][4]

Synthesis Workflow

References

- 2. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

Application Notes and Protocols for the Conjugation of Mal-VC-PAB-PNP to a Monoclonal Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. The Mal-VC-PAB-PNP linker is a widely utilized, enzyme-cleavable linker system designed for targeted drug delivery.

This document provides a detailed protocol for the conjugation of a drug-loaded this compound linker to a monoclonal antibody. The maleimide (Mal) group facilitates covalent attachment to reduced cysteine residues on the antibody. The valine-citrulline (VC) dipeptide is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][2][3][4] Following enzymatic cleavage, the self-immolative p-aminobenzyl (PAB) spacer releases the active drug payload.[2] The p-nitrophenyl (PNP) carbonate group serves as a reactive handle for the prior attachment of a cytotoxic drug containing a primary or secondary amine.

Principle of the Method

The conjugation process involves a two-stage approach. First, the cytotoxic payload is attached to the this compound linker via the PNP carbonate group. This document assumes this drug-linker conjugate has been synthesized and purified. The second stage, which is the focus of this protocol, involves the conjugation of the pre-formed drug-linker construct to the monoclonal antibody. This is achieved through the selective reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (thiol) groups, followed by the covalent reaction of these thiols with the maleimide group of the drug-linker. This results in a stable thioether bond.

Experimental Protocols

Materials and Reagents

-

Monoclonal Antibody (mAb)

-

Mal-VC-PAB-Drug Conjugate (pre-synthesized)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Dithiothreitol (DTT)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM Sodium Chloride, 2 mM EDTA, pH 7.5

-

Quenching Reagent: N-acetylcysteine

-

Purification Columns (e.g., Sephadex G-25, Size-Exclusion Chromatography)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of the monoclonal antibody to generate free thiol groups for conjugation. The degree of reduction can be controlled by varying the concentration of the reducing agent and the reaction time to achieve the desired drug-to-antibody ratio (DAR).

-

Antibody Preparation : Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in conjugation buffer.

-

Reducing Agent Preparation : Prepare a fresh stock solution of TCEP or DTT in water.

-

Reduction Reaction : Add the reducing agent to the antibody solution. The molar excess of the reducing agent will determine the number of disulfide bonds reduced. For a typical IgG1, there are four interchain disulfide bonds. A common starting point is a 2-10 molar excess of reducing agent per mole of antibody.

-

Incubation : Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time should be determined empirically for each antibody.

-

Removal of Reducing Agent : Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.

Protocol 2: Conjugation of Mal-VC-PAB-Drug to Reduced Antibody

This protocol details the reaction between the reduced antibody and the maleimide-containing drug-linker.

-

Drug-Linker Preparation : Dissolve the Mal-VC-PAB-Drug conjugate in DMSO to prepare a stock solution.

-

Conjugation Reaction : Add the drug-linker stock solution to the reduced antibody solution. A typical starting point is a 1.5 to 5-fold molar excess of the drug-linker over the available thiol groups.

-

Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

Quenching : Stop the reaction by adding a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM to react with any excess maleimide groups. Incubate for 20 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and methods for its characterization.

-

Purification : Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.

-

Characterization :

-

Drug-to-Antibody Ratio (DAR) : Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the specific wavelength for the drug. Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different DARs.

-

Aggregation : Assess the level of aggregation in the final ADC product using Size-Exclusion Chromatography (SEC).

-

Purity : Analyze the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.

-

Binding Affinity : Evaluate the antigen-binding affinity of the ADC compared to the unconjugated antibody using methods such as ELISA or Surface Plasmon Resonance (SPR).

-

Quantitative Data Summary

| Parameter | Recommended Range | Purpose |

| Antibody Concentration | 1 - 10 mg/mL | Optimal concentration for efficient reaction kinetics. |

| Reducing Agent (TCEP/DTT) Molar Excess | 2 - 10 fold over mAb | Controls the number of reduced disulfide bonds and thus the final DAR. |

| Reduction Time | 30 - 90 minutes | Affects the extent of disulfide bond reduction. |

| Reduction Temperature | 37°C | Standard temperature for efficient reduction. |

| Drug-Linker Molar Excess | 1.5 - 5 fold over available thiols | Drives the conjugation reaction to completion. |

| Conjugation Time | 1 - 2 hours (RT) or overnight (4°C) | Allows for efficient reaction between maleimide and thiol groups. |

| Conjugation pH | 6.5 - 7.5 | Optimal pH for selective reaction of maleimide with thiols. |

| Expected DAR | 2 - 4 | A common target for achieving a balance between efficacy and toxicity. |

Visualizations

Figure 1. Experimental workflow for the conjugation of a Mal-VC-PAB-Drug linker to a monoclonal antibody.

Figure 2. Chemical conjugation and intracellular drug release mechanism of a Mal-VC-PAB based ADC.

References

Application Notes and Protocols for Drug Conjugation to Mal-VC-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) or other targeting protein using the Maleimide-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate (Mal-VC-PAB-PNP) linker. This cleavable linker system is widely employed in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.

The this compound linker is designed for stability in systemic circulation and specific release of the cytotoxic payload within the target cancer cells. This is achieved through a multi-component system:

-

Maleimide (Mal): Enables covalent conjugation to sulfhydryl groups of cysteine residues on the antibody.

-

Valine-Citrulline (VC): A dipeptide sequence that is a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously decomposes to release the unmodified payload.[2][3]

-

p-Nitrophenyl Carbonate (PNP): An activated carbonate that serves as a reactive group for the efficient conjugation of the linker to amine- or hydroxyl-containing cytotoxic payloads.

The following sections detail the mechanism of action, experimental protocols, and characterization methods for ADCs constructed with the this compound linker.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a precise sequence of events, from systemic circulation to intracellular drug release.

Signaling Pathway of ADC Action

Caption: Mechanism of action of a this compound-linked ADC.

Experimental Protocols

This section provides a step-by-step guide for the conjugation of a drug to an antibody using the this compound linker.

Part 1: Preparation of the Drug-Linker Conjugate